4-(Difluorochloromethoxy)benzoyl fluoride
Overview
Description
4-(Difluorochloromethoxy)benzoyl fluoride is an organic compound characterized by the presence of difluorochloromethoxy and benzoyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluorochloromethoxy)benzoyl fluoride typically involves the reaction of 4-hydroxybenzoyl fluoride with difluorochloromethane under basic conditions. The reaction proceeds through the formation of an intermediate difluorochloromethyl ether, which subsequently reacts with the benzoyl fluoride group to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the fluorination of dichlorobenzoyl chloride to produce difluorobenzoyl fluoride, followed by further reactions to introduce the difluorochloromethoxy group .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluorochloromethoxy)benzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Cross-Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boron reagents are typically used.
Major Products:
Substitution Reactions: Products include substituted benzoyl fluorides.
Oxidation: Products include benzoic acids.
Reduction: Products include benzyl alcohols.
Cross-Coupling: Products include biaryl compounds.
Scientific Research Applications
4-(Difluorochloromethoxy)benzoyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluorochloromethoxy)benzoyl fluoride involves its ability to form strong carbon-fluorine bonds, which are highly stable and resistant to metabolic degradation. This property makes it valuable in the synthesis of compounds with enhanced stability and bioavailability. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized using this reagent .
Comparison with Similar Compounds
Benzoyl Fluoride: Lacks the difluorochloromethoxy group, making it less reactive in certain substitution reactions.
Difluorobenzoyl Fluoride: Contains difluoro groups but lacks the chloromethoxy functionality, leading to different reactivity and applications.
Uniqueness: 4-(Difluorochloromethoxy)benzoyl fluoride is unique due to the presence of both difluorochloromethoxy and benzoyl fluoride groups, which confer distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]benzoyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-5(2-4-6)7(10)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKYBUVOULEPSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272222 | |
Record name | 4-(Chlorodifluoromethoxy)benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-92-4 | |
Record name | 4-(Chlorodifluoromethoxy)benzoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39065-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chlorodifluoromethoxy)benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.